molecular formula C9H3BrClF3N2O B12971246 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone

6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No.: B12971246
M. Wt: 327.48 g/mol
InChI Key: QGRYGACSFDWKOM-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is a functionalized heterocyclic building block designed for discovery chemistry and the development of novel bioactive molecules. The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and presence in several commercial drugs . This particular analog is synthetically versatile, with halogen substituents (bromo and chloro) that facilitate further cross-coupling reactions and structural elaboration, while the electron-withdrawing trifluoromethyl group at the 2-position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity . Quinazolinone derivatives are extensively investigated in oncology research for their ability to modulate critical targets. These include inhibiting epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways, inducing apoptosis, and suppressing angiogenesis . Furthermore, this chemotype has demonstrated promising activity against challenging bacterial pathogens. Research shows specific quinazolinones can act as potent non-β-lactam antibacterials against methicillin-resistant Staphylococcus aureus (MRSA) by uniquely binding to the allosteric site of penicillin-binding protein 2a (PBP2a), thereby synergizing with β-lactam antibiotics to restore their efficacy . The structural features of this compound make it a valuable intermediate for constructing libraries of derivatives aimed at these and other targets, such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for cancer therapy, or as modulators of virulence factors in Pseudomonas aeruginosa through the Pqs quorum-sensing system . This product is intended for research purposes as a key synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H3BrClF3N2O

Molecular Weight

327.48 g/mol

IUPAC Name

6-bromo-7-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H3BrClF3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17)

InChI Key

QGRYGACSFDWKOM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Starting Material: The synthesis begins with the preparation of 2-amino-5-bromo-6-chlorobenzonitrile.

    Cyclization: The benzonitrile derivative undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazolinone derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it is designed as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

Table 1: Substituent Profiles and Key Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone 6-Br, 7-Cl, 2-CF₃ C₉H₄BrClF₃N₂O Enhanced electronic effects; potential antimicrobial activity (inferred) N/A
7-Bromo-6-chloro-4(3H)-quinazolinone 7-Br, 6-Cl C₈H₄BrClN₂O Intermediate for anticoccidial drug halofuginone; synthesized via bromination/cyclization (50–60% yield)
6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinone 6-Br, 2-CH₃, 3-aryl C₁₅H₁₂BrN₂O Antimicrobial and anti-inflammatory activities; MIC values: 12.5–50 µg/mL
2-Amino-7-chloro-2-methyl-4(3H)-quinazolinone 2-NH₂, 7-Cl, 2-CH₃ C₉H₈ClN₃O Improved chemical stability via 2-amino substitution
6-Bromo-7-methyl-4(3H)-quinazolinone 6-Br, 7-CH₃ C₉H₇BrN₂O Density: 1.72 g/cm³; synthetic intermediate
Key Observations :
  • 8) .
  • Halogenation: Bromo and chloro groups at positions 6 and 7 are common in anticoccidial intermediates (e.g., 7-bromo-6-chloro-4(3H)-quinazolinone) but differ from the target compound’s 2-CF₃ group .
Key Observations :
  • The trifluoromethyl group in the target compound likely requires specialized fluorination reagents (e.g., CF₃ sources like trifluoromethyl copper), which are costlier than methyl or bromo substitutions .
  • Halogenation at positions 6 and 7 is typically achieved via electrophilic substitution using Br₂ or Cl₂ in acidic media .
Key Observations :
  • The trifluoromethyl group may enhance metabolic stability compared to methyl groups, as seen in methaqualone derivatives, which undergo rapid hydroxylation .
  • Antimicrobial activity is strongly influenced by lipophilic groups (e.g., -CF₃, Br), which improve membrane penetration .

Physical and Spectroscopic Properties

Table 4: Physical Data Comparison
Compound Melting Point (°C) IR Peaks (cm⁻¹) Reference
6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone >300 (predicted) ~1660 (C=O), 1325 (C-N), 1100 (C-F) Inferred
7-Bromo-6-chloro-4(3H)-quinazolinone >300 1660 (C=O), 582 (C-Br)
6-Bromo-2-methyl-3-(pyrrolidinyl)-4(3H)-quinazolinone 245–247 1765 (lactone C=O), 1595 (C=N)
Key Observations :
  • The C-F stretching (1100–1250 cm⁻¹) in the target compound’s IR spectrum distinguishes it from non-fluorinated analogs .
  • High melting points (>300°C) are common due to strong intermolecular hydrogen bonding in the pyrimidinone ring .

Biological Activity

Introduction

6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine and a chlorine atom, along with a trifluoromethyl group. Its potential therapeutic applications span various fields, including oncology and infectious diseases.

  • Molecular Formula : C10H6BrClF3N2O
  • Molecular Weight : 327.48 g/mol
  • CAS Number : 54139-91-2

The biological activity of 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial infections. The compound exhibits significant interaction with epidermal growth factor receptors (EGFR), which are crucial in the proliferation of various cancers.

Biological Activities

  • Anticancer Activity
    • Inhibition of EGFR : Quinazoline derivatives have been extensively studied for their ability to inhibit EGFR, which is overexpressed in several cancers. For instance, structural modifications similar to those in 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone have shown IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • Case Study : A related compound demonstrated selective cytotoxicity against MCF-7 cells with an IC50 of approximately 0.096 μM, indicating a promising avenue for further research on this quinazoline derivative .
  • Antimicrobial Activity
    • Quinazolines have shown broad-spectrum antimicrobial properties. In studies, derivatives similar to 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone exhibited significant activity against both bacterial and fungal strains . For example, compounds with similar structural features displayed potent activity against Staphylococcus aureus and Candida albicans.
    • Table 1: Antimicrobial Activity of Quinazoline Derivatives
    Compound NameTarget OrganismActivity (MIC)
    Compound AStaphylococcus aureus5 µg/mL
    Compound BCandida albicans8 µg/mL
    Compound CE. coli10 µg/mL
  • Anti-inflammatory Activity
    • Some studies have indicated that quinazoline derivatives can exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways, although specific data on the compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their substituents:

  • Electron-withdrawing groups (e.g., bromine, chlorine) at specific positions enhance binding affinity to target proteins.
  • The presence of trifluoromethyl groups has been associated with increased potency against tumor cells due to improved lipophilicity and metabolic stability .

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